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Compound of Interest

Compound Name: QP5038

Cat. No.: B12371517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of TQJ230

(Pelacarsen), an investigational antisense oligonucleotide designed to lower elevated

lipoprotein(a) levels. The document covers its mechanism of action, key preclinical and clinical

findings, and detailed experimental protocols.

Core Mechanism of Action
TQJ230 is a triantennary N-acetylgalactosamine (GalNAc)-conjugated antisense

oligonucleotide (ASO). Its mechanism is designed for targeted delivery to hepatocytes, the

primary site of lipoprotein(a) [Lp(a)] synthesis.[1][2] The GalNAc ligand binds with high affinity

to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of

hepatocytes.[3][4][5] This binding facilitates receptor-mediated endocytosis of the ASO.

Once inside the hepatocyte, the ASO is released and translocates to the nucleus. There, it

binds with high specificity to the messenger RNA (mRNA) transcribed from the LPA gene,

which codes for apolipoprotein(a) [apo(a)].[1] This binding forms a DNA-RNA heteroduplex,

which is a substrate for the endogenous enzyme RNase H. RNase H cleaves the LPA mRNA,

leading to its degradation and preventing the translation of the apo(a) protein.[1] The reduction

in apo(a) synthesis limits the assembly of Lp(a) particles, resulting in a significant decrease in

circulating plasma Lp(a) concentrations.
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Caption: TQJ230 mechanism of action from hepatocyte uptake to Lp(a) reduction.
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Quantitative Pharmacodynamic Data
The pharmacodynamic effects of TQJ230 have been quantified in both preclinical animal

models and human clinical trials, demonstrating a potent, dose-dependent reduction in Lp(a)

and related biomarkers.

Preclinical Data
In a study using human LPA transgenic mice, the GalNAc-conjugated ASO (ISIS 681257, now

TQJ230) showed significantly improved potency compared to its unconjugated counterpart.[6]

Parameter
TQJ230 (GalNAc-
ASO)

Unconjugated ASO
Potency
Improvement

ED₅₀ for Liver apo(a)

mRNA Reduction
~1.5 mg/kg ~30 mg/kg >20-fold

ED₅₀ for Plasma

apo(a) Protein

Reduction

~2.0 mg/kg ~40 mg/kg >20-fold

Table 1: Comparative potency of TQJ230 vs. unconjugated ASO in human LPA transgenic
mice.[6]

Clinical Data
A Phase 2, double-blind, randomized, placebo-controlled trial involving 286 patients with

established atherosclerotic cardiovascular disease (ASCVD) and baseline Lp(a) levels ≥150

nmol/L (~60 mg/dL) evaluated various dosing regimens of TQJ230.[1][7] The primary endpoint

was the percent change in Lp(a) levels from baseline after 6 months of treatment.
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Treatment Group
(Subcutaneous)

Cumulative Monthly Dose
Mean Percent Change in
Lp(a) vs. Placebo

Placebo 0 mg +6%

20 mg every 4 weeks 20 mg -35%

40 mg every 4 weeks 40 mg -56%

20 mg every 2 weeks ~40 mg -58%

60 mg every 4 weeks 60 mg -72%

20 mg every week ~80 mg -80%

Table 2: Dose-dependent reduction of Lp(a) in a Phase 2 clinical trial.[1]

Further analysis from this trial showed that TQJ230 also dose-dependently reduced Lp(a)-

cholesterol (Lp(a)-C) and had a modest effect on corrected LDL-C.[8]

Treatment Group
(Cumulative
Monthly Dose)

Mean Percent
Change in Lp(a)-C
vs. Placebo

Mean Percent
Change in
Corrected LDL-C
vs. Placebo

Mean Percent
Change in apoB vs.
Placebo

Placebo +2% - -

20 mg -29% -2% -3%

40 mg -49% -10% -11%

60 mg -59% -19% -14%

80 mg -67% -19% -16%

Table 3: Effect of TQJ230 on key lipid parameters.[8]

Data from the Phase 2 study demonstrated that with the dose being used in the subsequent

Phase 3 trial (80 mg monthly equivalent), 98% of participants achieved Lp(a) levels below the

recommended risk threshold of <50 mg/dL.[7]
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Experimental Protocols
In Vivo Preclinical Pharmacology Study
This protocol is based on studies evaluating TQJ230 in transgenic mice expressing the human

LPA gene.[6]

Objective: To determine the in vivo potency of TQJ230 in reducing liver apo(a) mRNA and

plasma apo(a) protein levels.

Animal Model: Human LPA transgenic mice.

Experimental Groups:

Vehicle control (saline)

TQJ230 (doses ranging from 0.3 to 30 mg/kg)

Unconjugated ASO (doses ranging from 3 to 100 mg/kg)

Procedure:

Drug Administration: Mice receive a single subcutaneous (SC) injection of the designated

compound or vehicle.

Sample Collection: At a predetermined time point (e.g., 72 hours post-dose), mice are

euthanized. Blood is collected via cardiac puncture for plasma separation, and liver tissue is

harvested.

Tissue Processing: Liver tissue is snap-frozen in liquid nitrogen and stored at -80°C until

analysis. Plasma is separated by centrifugation and stored at -80°C.

mRNA Quantification: Total RNA is extracted from liver tissue. Apo(a) mRNA levels are

quantified using a validated quantitative real-time PCR (qPCR) assay, normalized to a

housekeeping gene (e.g., GAPDH).

Protein Quantification: Plasma concentrations of apo(a) are measured using a specific

enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: Dose-response curves are generated to calculate the ED₅₀ (the dose required

to produce 50% of the maximum effect) for both mRNA and protein reduction.
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Caption: Workflow for preclinical in vivo evaluation of TQJ230 in mice.

Phase 3 Clinical Trial Protocol (Lp(a)HORIZON -
NCT04023552)
This protocol outlines the design of the pivotal Lp(a)HORIZON study.[7][9]

Objective: To determine if reducing Lp(a) levels with TQJ230 reduces the risk of major adverse

cardiovascular events (MACE) in patients with established CVD and elevated Lp(a).

Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-

group trial.

Participant Population: 8,323 patients with established CVD (history of myocardial infarction,

ischemic stroke, or symptomatic peripheral artery disease) and screening Lp(a) levels ≥70

mg/dL.[9]

Intervention:

Treatment Arm: TQJ230 80 mg administered via subcutaneous injection once monthly.
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Control Arm: Matching placebo administered via subcutaneous injection once monthly.

All patients receive optimized standard of care therapy for CVD.

Primary Endpoint: Time to first occurrence of expanded MACE, defined as a composite of

cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary

revascularization requiring hospitalization.[9]

Study Duration: Patients are treated for approximately 4 to 5 years, with topline results

expected in 2025.[7]

Key Assessments:

Efficacy: Monitoring for primary and secondary cardiovascular endpoint events. Serial

measurement of Lp(a), LDL-C, apoB, and other lipid parameters.

Safety: Monitoring of adverse events, with particular attention to injection site reactions,

platelet count, and liver and renal function tests.
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Caption: High-level workflow of the Lp(a)HORIZON Phase 3 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31144994/
https://pubmed.ncbi.nlm.nih.gov/31144994/
https://www.tandfonline.com/doi/full/10.1080/17425255.2019.1621838
https://www.tandfonline.com/doi/abs/10.1080/17425255.2019.1621838
https://pmc.ncbi.nlm.nih.gov/articles/PMC5014512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5014512/
https://www.natap.org/2022/HIV/090322_04.htm
https://www.natap.org/2022/HIV/090322_04.htm
https://www.natap.org/2022/HIV/090322_04.htm
https://pubmed.ncbi.nlm.nih.gov/35300814/
https://pubmed.ncbi.nlm.nih.gov/35300814/
https://pubmed.ncbi.nlm.nih.gov/40185318/
https://pubmed.ncbi.nlm.nih.gov/40185318/
https://pubmed.ncbi.nlm.nih.gov/40185318/
https://www.benchchem.com/product/b12371517#pharmacodynamics-of-tqj230-in-vivo
https://www.benchchem.com/product/b12371517#pharmacodynamics-of-tqj230-in-vivo
https://www.benchchem.com/product/b12371517#pharmacodynamics-of-tqj230-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12371517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

